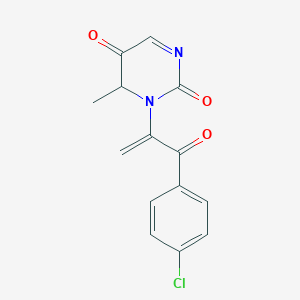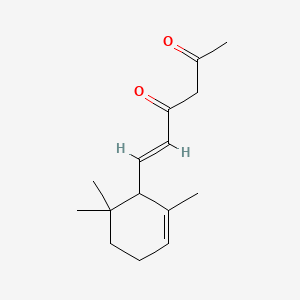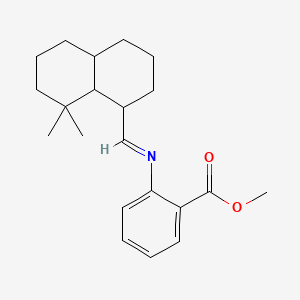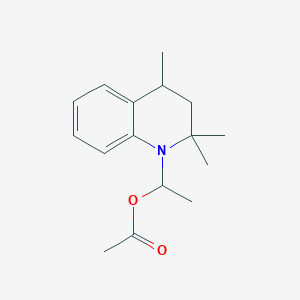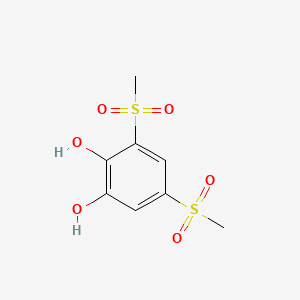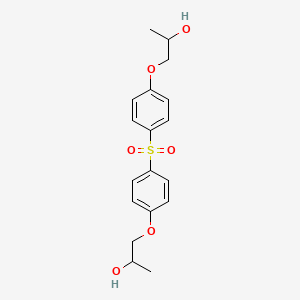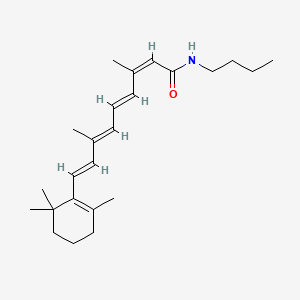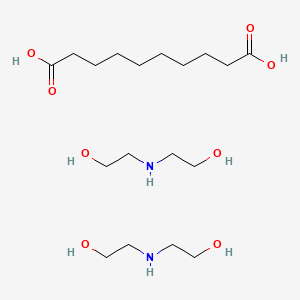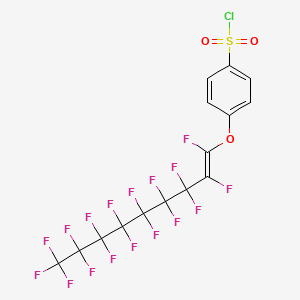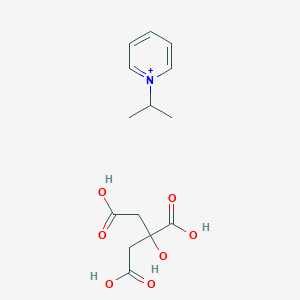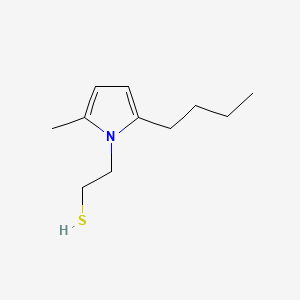
1H-Pyrrole-1-ethanethiol, 2-butyl-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-1-ethanethiol, 2-butyl-5-methyl- is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This specific compound is characterized by the presence of an ethanethiol group attached to the nitrogen atom and butyl and methyl substituents at the 2 and 5 positions, respectively. The unique structure of 1H-Pyrrole-1-ethanethiol, 2-butyl-5-methyl- makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-1-ethanethiol, 2-butyl-5-methyl- can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalyst such as iron (III) chloride . Another method includes the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of pyrrole derivatives often involves catalytic processes that ensure high yields and selectivity. For instance, a manganese-catalyzed conversion of primary diols and amines can produce 2,5-unsubstituted pyrroles with water and molecular hydrogen as the only side products . This method is advantageous due to its atom economy and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-1-ethanethiol, 2-butyl-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
1H-Pyrrole-1-ethanethiol, 2-butyl-5-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Mechanism of Action
The mechanism by which 1H-Pyrrole-1-ethanethiol, 2-butyl-5-methyl- exerts its effects involves interactions with various molecular targets. The thiol group can form covalent bonds with proteins, altering their function and activity. Additionally, the pyrrole ring can interact with enzymes and receptors, modulating biochemical pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole, 2-butyl-1-methyl: Similar in structure but lacks the ethanethiol group.
1H-Pyrrole, 1-butyl: Similar but without the methyl and ethanethiol substituents.
Ethanone, 1-(1-methyl-1H-pyrrol-2-yl): Contains a ketone group instead of the ethanethiol group.
Uniqueness
1H-Pyrrole-1-ethanethiol, 2-butyl-5-methyl- is unique due to the presence of both the ethanethiol and butyl-methyl substituents. These groups confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
153687-01-5 |
|---|---|
Molecular Formula |
C11H19NS |
Molecular Weight |
197.34 g/mol |
IUPAC Name |
2-(2-butyl-5-methylpyrrol-1-yl)ethanethiol |
InChI |
InChI=1S/C11H19NS/c1-3-4-5-11-7-6-10(2)12(11)8-9-13/h6-7,13H,3-5,8-9H2,1-2H3 |
InChI Key |
HYPJBJPQHQDPPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(N1CCS)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)butyl acetate](/img/structure/B12678147.png)
